molecular formula C9H9N3O2S B13097562 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione

Cat. No.: B13097562
M. Wt: 223.25 g/mol
InChI Key: LFJMCAXKRHVKKO-UHFFFAOYSA-N
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Description

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a thiadiazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

The synthesis of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atoms on the pyrrole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1-(5-Propyl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    2-Amino-5-propyl-1,3,4-thiadiazole: This compound serves as a precursor in the synthesis of this compound and shares similar chemical properties.

    1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrole-2,5-dione

InChI

InChI=1S/C9H9N3O2S/c1-2-3-6-10-11-9(15-6)12-7(13)4-5-8(12)14/h4-5H,2-3H2,1H3

InChI Key

LFJMCAXKRHVKKO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(=O)C=CC2=O

Origin of Product

United States

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